Cas no 127243-65-6 (b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI))

b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI) structure
127243-65-6 structure
Produktname:b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI)
CAS-Nr.:127243-65-6
MF:C75H56O48
MW:1725.21836662292
CID:172241
PubChem ID:16130308

b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • beta-D-Glucopyranose, cyclic 4-2':6-2-((1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with beta-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)
    • b-D-Glucopyranose, cyclic 4&reg
    • Woodfordin A
    • 2':6&reg
    • 2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI)
    • 127243-65-6
    • DTXSID60155484
    • .beta.-D-Glucopyranose, cyclic 4.fwdarw.2':6.fwdarw.2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate] 1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with .beta.-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)
    • [(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydropyran-3-yl] 3,4,5-trihydroxy-2-[pentahydroxy-dioxo-tris[(3,4,5-trihydroxybenzoyl)oxy][?]yl]oxy-benzoate
    • [(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate
    • b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI)
    • Inchi: InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(103)112-16-42-55(99)61(118-66(104)19-3-29(78)47(91)30(79)4-19)63(74(115-42)122-69(107)22-9-35(84)50(94)36(85)10-22)121-73(111)26-14-40(89)53(97)58(102)59(26)114-41-15-25-45(57(101)54(41)98)44-24(13-39(88)52(96)56(44)100)72(110)117-60-43(17-113-71(25)109)116-75(123-70(108)23-11-37(86)51(95)38(87)12-23)64(120-68(106)21-7-33(82)49(93)34(83)8-21)62(60)119-67(105)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,55,60-64,74-102H,16-17H2/t42-,43-,55-,60-,61+,62+,63-,64-,74+,75+/m1/s1
    • InChI-Schlüssel: HUDRVRFMJDNTKX-GBDOURBHSA-N
    • Lächelt: OC1C(O)=CC(C(OC[C@H]2O[C@@H](OC(C3C=C(O)C(O)=C(O)C=3)=O)[C@H](OC(C3=CC(O)=C(O)C(O)=C3OC3C=C4C(C5=C(O)C(O)=C(O)C=C5C(O[C@@H]5[C@@H](COC4=O)O[C@@H](OC(C4C=C(O)C(O)=C(O)C=4)=O)[C@H](OC(C4C=C(O)C(O)=C(O)C=4)=O)[C@H]5OC(C4C=C(O)C(O)=C(O)C=4)=O)=O)=C(O)C=3O)=O)[C@@H](OC(C3C=C(O)C(O)=C(O)C=3)=O)[C@@H]2O)=O)=CC=1O

Berechnete Eigenschaften

  • Genaue Masse: 1724.19368
  • Monoisotopenmasse: 1724.194104
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 27
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 48
  • Schwere Atomanzahl: 123
  • Anzahl drehbarer Bindungen: 24
  • Komplexität: 3620
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Tautomerzahl: 994
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 811

Experimentelle Eigenschaften

  • PSA: 810.600000000001

b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI) Verwandte Literatur

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